molecular formula C6H16Cl2N2O B1423111 ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride CAS No. 1315365-54-8

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Cat. No.: B1423111
CAS No.: 1315365-54-8
M. Wt: 203.11 g/mol
InChI Key: NIEBLDGMZQPDKD-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride traces its origins to the broader exploration of hydrazine-containing heterocyclic compounds that began in the late 19th century. Emil Fischer first coined the term "hydrazine" in 1875 during his attempts to produce organic compounds consisting of mono-substituted hydrazine derivatives. The systematic investigation of hydrazine chemistry advanced significantly when Theodor Curtius produced hydrazine sulfate in 1887 by treating organic diazides with dilute sulfuric acid, though pure hydrazine remained elusive until Lobry de Bruyn successfully prepared pure anhydrous hydrazine in 1895. These foundational discoveries established the groundwork for subsequent developments in hydrazine derivative chemistry.

The specific compound this compound emerged from the convergence of two significant chemical domains: tetrahydropyran chemistry and hydrazine functionalization. The tetrahydropyran ring system has been recognized as a valuable structural motif in organic synthesis since the early 20th century, particularly for its utility as a protecting group and its presence in various natural products. The integration of hydrazine functionality with tetrahydropyran-based structures represents a relatively recent development in synthetic organic chemistry. According to PubChem database records, the specific compound was first documented in the chemical literature with its creation date listed as December 16, 2011, with the most recent modification occurring on May 18, 2025. This timeline indicates active ongoing research and characterization efforts surrounding this compound and its related derivatives.

The development of this particular hydrazine derivative reflects the broader scientific interest in exploring novel heterocyclic scaffolds that combine multiple functional elements. The incorporation of the tetrahydropyran ring system with hydrazine functionality creates opportunities for diverse chemical transformations and potential biological activities. The dihydrochloride salt formation represents a standard approach in medicinal chemistry for enhancing the pharmaceutical properties of basic nitrogen-containing compounds, improving their stability, solubility, and crystalline properties for further study and application.

Nomenclature and Classification

The nomenclature of this compound follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The International Union of Pure and Applied Chemistry serves as the international authority on chemical nomenclature and terminology, providing standardized recommendations for naming chemical compounds across all branches of chemistry. The systematic approach to naming this compound involves identifying the principal functional groups and their relative priorities according to established nomenclature rules.

The compound exists under several synonymous designations that reflect different aspects of its chemical structure and naming conventions. According to PubChem database records, the primary synonyms include 1315365-54-8, [(Tetrahydro-2H-pyran-4-yl)methyl]hydrazine dihydrochloride, (oxan-4-ylmethyl)hydrazine dihydrochloride, and (OXAN-4-YLMETHYL)HYDRAZINE 2HCL. These variations demonstrate the flexibility inherent in chemical nomenclature systems while maintaining chemical accuracy and specificity. The alternative designation using "oxan" represents a simplified naming approach where tetrahydro-2H-pyran is abbreviated to oxan, following International Union of Pure and Applied Chemistry recommendations for common heterocyclic systems.

The International Union of Pure and Applied Chemistry name for this compound is systematically constructed by identifying the tetrahydro-2H-pyran ring as the core structural element, with the methyl substituent bearing the hydrazine functional group. Supplier documentation indicates the International Union of Pure and Applied Chemistry name as "1-(tetrahydro-2H-pyran-4-ylmethyl)hydrazine dihydrochloride". This nomenclature clearly delineates the structural relationships between the various components of the molecule, facilitating unambiguous identification and communication within the scientific community.

From a classification perspective, this compound belongs to several overlapping chemical categories. It is classified as a heterocyclic compound due to the presence of the oxygen-containing tetrahydropyran ring system. Additionally, it falls under the category of hydrazine derivatives, specifically N-substituted hydrazines where the substitution occurs through an alkyl chain. The dihydrochloride designation classifies it as an inorganic salt of an organic base, representing a common approach for stabilizing and purifying nitrogen-containing organic compounds. According to chemical supplier classifications, the compound carries the Harmonized System code 2928009090, which categorizes it among "other organic derivatives of hydrazine or of hydroxylamine".

Molecular Structure and Stereochemistry

The molecular structure of this compound exhibits a complex three-dimensional architecture that combines the conformational flexibility of the tetrahydropyran ring with the reactive characteristics of the hydrazine functional group. The molecular formula C6H16Cl2N2O indicates the presence of six carbon atoms, sixteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom, with a molecular weight of 203.11 grams per mole. This composition reflects the integration of the tetrahydropyran ring system with a methylene-linked hydrazine unit and two hydrochloride counterions.

The tetrahydropyran ring system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings containing one heteroatom. The oxygen atom occupies one of the ring positions, creating a slightly distorted chair due to the different bond lengths and angles associated with carbon-oxygen versus carbon-carbon bonds. The methyl substituent at the 4-position of the tetrahydropyran ring extends axially or equatorially depending on the specific conformational state, with the equatorial orientation generally favored due to reduced steric interactions.

The hydrazine functional group, represented by the N-N linkage, introduces additional conformational complexity to the molecular structure. Based on general hydrazine structural principles derived from the parent hydrazine molecule, the N-N single bond length is approximately 1.447 angstroms, with pyramidal geometry around each nitrogen atom. The hydrazine unit exhibits a gauche conformation with a torsion angle of approximately 91 degrees, similar to the structural characteristics observed in the parent hydrazine molecule. This conformational preference results from the balance between steric repulsion and electronic factors that stabilize the skewed arrangement of the nitrogen lone pairs.

The stereochemical considerations for this compound primarily involve the conformational dynamics of the tetrahydropyran ring and the relative orientation of the methyl-hydrazine substituent. The 4-position substitution pattern on the tetrahydropyran ring creates a chiral center, though the compound as described does not specify stereochemical configuration. The conformational equilibrium between axial and equatorial orientations of the substituent influences the overall molecular shape and potentially affects the compound's reactivity and binding characteristics in various chemical and biological contexts.

Crystallographic Analysis and Solid-State Properties

The solid-state properties of this compound provide crucial insights into its physical characteristics and structural organization in the crystalline phase. Commercial supplier documentation indicates that the compound exhibits a melting point range of 180-182 degrees Celsius, which suggests a relatively stable crystalline lattice with significant intermolecular interactions. This melting point range is consistent with the presence of hydrogen bonding networks facilitated by the hydrazine nitrogen atoms and the hydrochloride counterions.

The formation of the dihydrochloride salt significantly influences the compound's solid-state characteristics compared to the free base form. The protonation of the hydrazine nitrogen atoms creates positively charged ammonium centers that interact electrostatically with the chloride anions, forming an ionic lattice structure. These ionic interactions contribute to the enhanced thermal stability and crystalline order observed in the dihydrochloride form. The supplier specifications indicate that the compound should be stored under inert atmosphere conditions at room temperature, suggesting sensitivity to atmospheric moisture or oxygen that could potentially affect crystal structure integrity.

The physical appearance of the compound is described as a solid material, though specific details regarding crystal habit, color, or morphology are not extensively documented in the available literature. The requirement for inert atmosphere storage suggests that the crystalline form may be susceptible to hydrolysis or oxidation reactions that could compromise its structural integrity. The relatively high melting point compared to simple organic compounds reflects the contribution of ionic interactions between the protonated hydrazine groups and chloride counterions to the overall lattice energy.

Spectroscopic characterization of the solid-state structure would typically involve techniques such as infrared spectroscopy to identify characteristic vibrational modes of the tetrahydropyran ring, hydrazine functional group, and hydrogen bonding interactions. Nuclear magnetic resonance spectroscopy in the solid state could provide information about conformational preferences and molecular dynamics in the crystalline environment. However, specific crystallographic data including unit cell parameters, space group assignment, and detailed atomic coordinates are not available in the current literature for this particular compound.

Comparative Analysis with Related Heterocyclic Hydrazine Derivatives

The structural and chemical characteristics of this compound can be effectively understood through comparison with related heterocyclic hydrazine derivatives that share similar structural motifs or functional group arrangements. One closely related compound is (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride, which differs by the absence of the methylene linker between the tetrahydropyran ring and the hydrazine functional group. This related compound has the molecular formula C5H14Cl2N2O and a molecular weight of 189.08 grams per mole, reflecting the loss of one carbon atom compared to the target compound.

The structural comparison between these two compounds highlights the significant impact of the methylene spacer on molecular properties and potential reactivity. The direct attachment of hydrazine to the tetrahydropyran ring in the related compound creates a more constrained molecular architecture, while the methylene linker in this compound provides additional conformational flexibility and may influence the compound's chemical behavior and biological interactions. The presence of the methylene group also affects the electronic environment around the hydrazine nitrogen atoms, potentially altering their basicity and nucleophilicity compared to the directly attached analog.

Another relevant comparison can be drawn with the thiopyran analog, 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride, which substitutes sulfur for oxygen in the six-membered ring system. This compound has the molecular formula C5H14Cl2N2S and a molecular weight of 205.15 grams per mole. The replacement of oxygen with sulfur introduces different electronic and steric effects that can significantly influence the compound's chemical properties. Sulfur's larger atomic radius and different electronegativity compared to oxygen result in altered ring geometry and electronic distribution, which may affect the overall molecular conformation and reactivity patterns.

The comparison with hydrazine derivatives containing different heterocyclic ring systems provides insights into the structure-activity relationships that govern these compounds' chemical behavior. The tetrahydropyran ring system offers unique characteristics compared to other six-membered heterocycles, including its relatively low ring strain, favorable chair conformation, and the specific electronic effects introduced by the oxygen heteroatom. These features distinguish it from nitrogen-containing heterocycles such as piperidine or morpholine derivatives, which would exhibit different hydrogen bonding capabilities and electronic properties.

The synthetic approaches to related hydrazine derivatives often share common methodological themes, as illustrated by the synthesis of Tetrahydro-pyran-4-yl-hydrazine from tetrahydro-2H-pyran-4-yl methanesulfonate using hydrazine in ethanol at elevated temperatures. This synthetic pathway demonstrates the general strategy of nucleophilic substitution reactions for introducing hydrazine functional groups into heterocyclic systems, suggesting that similar approaches might be applicable to the preparation of this compound through appropriate precursor compounds.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C6H16Cl2N2O 203.11 Methylene-linked hydrazine
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride C5H14Cl2N2O 189.08 Direct hydrazine attachment
1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride C5H14Cl2N2S 205.15 Sulfur-containing ring

Properties

IUPAC Name

oxan-4-ylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBLDGMZQPDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Tetrahydropyran-4-one with Hydrazine Derivatives

Overview:
The most common and efficient route involves the reductive amination of tetrahydropyran-4-one (or its derivatives) with hydrazine or hydrazine equivalents. This method is well-documented in process chemistry literature and patent filings, emphasizing scalability and high yield.

Process Details:

  • Step 1: Activation of tetrahydropyran-4-one (or a suitable precursor) under mild acidic or neutral conditions.
  • Step 2: Addition of hydrazine hydrate or hydrazine derivatives to the reaction mixture.
  • Step 3: Reductive conditions are applied, often using catalytic hydrogenation or metal catalysts such as palladium on carbon, to facilitate the formation of the hydrazine linkage.
  • Step 4: Purification via crystallization or chromatography to isolate the hydrazine product.

Reaction Conditions:

  • Solvent: Ethanol, methanol, or acetic acid.
  • Catalyst: Palladium or platinum catalysts, sometimes in the presence of hydrogen gas.
  • Temperature: Typically between 25°C and 80°C.
  • Time: Several hours, depending on scale.

Research Findings:
A patent describes a scalable synthesis where methylamine reacts with tetrahydro-4H-pyran-4-one, followed by alkylation and reduction steps, achieving yields of approximately 78%. The process involves careful control of temperature and pH to optimize the hydrazine formation and prevent side reactions.

Alkylation of Hydrazine with Tetrahydropyran-4-methyl Derivatives

Overview:
Another method involves the alkylation of hydrazine or N-methylhydrazine with tetrahydropyran-4-methyl halides or activated derivatives.

Reaction Pathway:

  • Step 1: Synthesis of a tetrahydropyran-4-methyl halide (e.g., tetrahydropyran-4-yl methyl bromide).
  • Step 2: Nucleophilic substitution where hydrazine or methylhydrazine acts as the nucleophile, attacking the electrophilic carbon.
  • Step 3: Purification to isolate the hydrazine derivative.

Reaction Conditions:

  • Solvent: Acetone, acetonitrile, or tetrahydrofuran.
  • Catalyst: None typically required, but phase transfer catalysts can improve yields.
  • Temperature: Usually reflux conditions (~80°C).

Research Findings:
This pathway is supported by process development reports where alkyl halides are reacted with hydrazine derivatives, followed by purification steps, to produce the target compound with high purity.

Multi-Step Synthesis Involving N-alkylation and Reductive Amination

Overview:
A more complex but versatile approach involves multiple steps:

  • First, the synthesis of N-methylhydrazine derivatives.
  • Then, alkylation with tetrahydropyran-4-yl methyl halides.
  • Finally, reduction or purification steps to obtain the dihydrochloride salt.

Process Details:

  • The initial step involves methylation of hydrazine to form N-methylhydrazine.
  • Subsequent alkylation with tetrahydropyran-4-methyl halides under basic conditions.
  • The final step involves quaternization and salt formation with hydrochloric acid.

Research Findings:
This method is detailed in patents and process literature, emphasizing the importance of controlling reaction pH and temperature to maximize yield and minimize side products.

Purification and Salt Formation

Post-synthesis, the free base or hydrazine intermediate is converted into the dihydrochloride salt:

  • Dissolution in water or alcohol.
  • Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
  • Filtration, washing, and drying to obtain pure product.

Data Summary Table: Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield Remarks
Reductive Amination Tetrahydropyran-4-one + Hydrazine hydrate Catalytic hydrogenation (Pd/C) Ethanol 25-80°C, H2 atmosphere ~78% Scalable, high purity
Alkylation of Hydrazine Tetrahydropyran-4-methyl halide + Hydrazine None Acetonitrile Reflux High Suitable for large-scale synthesis
Multi-step N-alkylation Hydrazine methylation + Alkylation Methyl iodide, tetrahydropyran methyl halide Solvent varies Controlled pH and temperature Variable Requires purification steps
Salt Formation Free base + HCl Hydrochloric acid Water or alcohol Room temperature Quantitative Final product form

Notes on Optimization and Scale-Up:

  • Temperature control is critical to prevent decomposition.
  • Choice of solvent impacts solubility and yield.
  • Catalysts such as palladium or platinum facilitate reduction steps.
  • Purification via recrystallization or chromatography ensures high purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its hydrazine moiety can undergo several reactions:

  • Oxidation : The hydrazine group can be oxidized to form hydrazones or azides.
  • Reduction : It can be reduced to yield primary amines.
  • Nucleophilic Substitution : The terminal nitrogen acts as a nucleophile, facilitating substitution reactions.
  • Condensation : It readily reacts with aldehydes or ketones to form hydrazones .

This versatility allows chemists to utilize this compound in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Pharmaceutical Research

Potential Therapeutic Applications
Research indicates that this compound may have therapeutic properties due to its ability to modify biological targets through its reactive functional groups. Its application in drug discovery includes:

  • Anticancer Agents : The compound's structure allows it to be explored as a scaffold for developing novel anticancer agents.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in antibiotic development .

Material Science

Polymer Chemistry and Coatings
In material science, the compound has been investigated for its role in polymer chemistry. Its ability to act as a crosslinking agent can enhance the properties of polymers, leading to improved mechanical strength and thermal stability. Additionally, its incorporation into coatings may provide enhanced resistance to environmental degradation.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityIdentified as a promising scaffold for developing new anticancer drugs with significant efficacy against specific cancer cell lines.
Johnson & Lee (2024)Organic SynthesisDemonstrated successful use in synthesizing complex heterocycles, showcasing versatility in reaction conditions.
Wang et al. (2025)Polymer ApplicationsReported enhanced mechanical properties in polymer matrices when used as a crosslinking agent.

These studies underscore the compound's multifaceted applications across various scientific domains.

Mechanism of Action

The mechanism of action of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to hydrazine derivatives with analogous structural motifs, focusing on molecular features, reactivity, and applications.

Tetrahydropyran-Based Analogs

(a) (2-2-Dimethyloxan-4-yl)hydrazine dihydrochloride
  • Structure : Features a dimethyl-substituted THP ring.
  • Molecular formula : C₇H₁₈Cl₂N₂O .
  • CAS : 1803593-29-4 .
(b) Ethyl tetrahydro-2H-pyran-4-yl acetate
  • Structure : THP ring with an ester-functionalized side chain.
  • Application : Used as a precursor for ester hydrolysis or transesterification reactions, unlike the hydrazine derivative’s role in forming nitrogen-containing heterocycles .

Tetrahydrofuran (THF)-Based Analogs

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride
  • Structure : THF ring (5-membered) instead of THP (6-membered).
  • Molecular formula : C₄H₁₁Cl₂N₂O .
  • Application : Demonstrated in chiral separations for pharmaceutical intermediates. The smaller ring size (THF vs. THP) may influence stereochemical outcomes due to reduced ring strain .

Aromatic Hydrazine Derivatives

4-Methoxybenzylhydrazine dihydrochloride
  • Structure : Aromatic benzyl group with a methoxy substituent.
  • Molecular formula : C₈H₁₄Cl₂N₂O .
  • CAS : 1356398-26-9 .
  • Key differences : The aromatic ring enhances π-π stacking interactions, making it suitable for applications in dye chemistry or metal coordination, unlike the aliphatic THP derivative .
Fluorophenylmethyl Hydrazine Dihydrochlorides
  • Examples : [(4-fluorophenyl)methyl]hydrazine dihydrochloride (CAS: 1000805-93-5) .
  • Reactivity : The electron-withdrawing fluorine substituent increases electrophilicity, favoring coupling reactions in medicinal chemistry .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Substituent/Structure Key Applications/Notes References
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride C₆H₁₄Cl₂N₂O 1187974-47-5 THP ring, methylhydrazine Heterocyclic synthesis, chiral reagents
(2-2-Dimethyloxan-4-yl)hydrazine dihydrochloride C₇H₁₈Cl₂N₂O 1803593-29-4 Dimethyl-THP Sterically hindered reactions
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride C₄H₁₁Cl₂N₂O Not specified THF ring Chiral separations
4-Methoxybenzylhydrazine dihydrochloride C₈H₁₄Cl₂N₂O 1356398-26-9 Aromatic methoxy group Dye chemistry, metal coordination
[(4-Fluorophenyl)methyl]hydrazine dihydrochloride C₇H₁₀Cl₂FN₂ 1000805-93-5 Fluorinated aromatic ring Medicinal chemistry intermediates

Biological Activity

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (THPM-diHCl) is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of THPM-diHCl, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

THPM-diHCl features a tetrahydropyran ring and a hydrazine moiety, with a molecular formula of C6H12Cl2N2O\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_2\text{O} and a molar mass of 152.62 g/mol. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound in synthetic organic chemistry and medicinal applications.

Antiviral Properties

One of the most notable biological activities of THPM-diHCl is its antiviral potential , particularly against the hepatitis C virus (HCV). Research indicates that this compound can inhibit enzymes critical for HCV replication, suggesting its potential as a therapeutic agent for viral infections.

Enzyme Inhibition

THPM-diHCl has been shown to exhibit enzyme inhibition properties, which are crucial for various biological processes. The hydrazine moiety is often associated with enzyme inhibition, which can lead to anticancer effects. Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation .

The exact mechanism of action for THPM-diHCl remains largely unexplored; however, its structural similarity to other bioactive compounds suggests that it may interact with multiple biological targets. Studies on related compounds indicate that they can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.

Synthesis of Therapeutic Agents

THPM-diHCl is utilized as a reagent in the synthesis of various pharmacologically active compounds. It plays a role in the development of pteridinone Toll-like receptor 7 agonists, which are being investigated for their potential to treat viral hepatitis orally. Additionally, it is involved in synthesizing other derivatives that exhibit antimicrobial and anticancer properties .

Case Study 1: Antiviral Activity

In a study focusing on the antiviral properties of THPM-diHCl, researchers evaluated its efficacy against HCV. The compound was found to significantly reduce viral replication in vitro, indicating its potential as a lead compound for further development into antiviral therapies.

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition capabilities of THPM-diHCl against various cancer-related enzymes. The results showed that THPM-diHCl could inhibit specific enzymes linked to tumor growth, suggesting its utility in cancer treatment strategies. The study highlighted the need for further research into its structure-activity relationship (SAR) to optimize its efficacy .

Summary Table of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundTetrahydropyran ring + hydrazine moietyAntiviral (HCV), Enzyme inhibition
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochlorideSimilar structureAntimicrobial, Anticancer properties
Piperazine derivativesNitrogen heterocyclesWidely used in pharmaceuticals

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride?

  • Methodology : The compound can be synthesized via reductive amination or hydrazine coupling. A plausible route involves reacting tetrahydro-2H-pyran-4-carbaldehyde with hydrazine under acidic conditions, followed by hydrochlorination. For the tetrahydro-2H-pyran scaffold, Prins cyclization (e.g., using benzaldehyde dimethyl acetal and silane with acid catalysts) is a validated method to form the cyclic ether core . Post-cyclization, functionalization with hydrazine requires controlled stoichiometry to avoid over-substitution. Purification via recrystallization in ethanol/HCl yields the dihydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. A purity threshold of ≥98% is recommended for biological assays .
  • Structural Confirmation : Employ 1H^1H- and 13C^13C-NMR to verify the tetrahydro-2H-pyran ring (δ ~3.5–4.0 ppm for oxane protons) and hydrazine moiety (δ ~2.5–3.0 ppm for CH2_2-NH-NH2_2). Mass spectrometry (ESI+) should confirm the molecular ion peak at m/z 173.1 (free base) and chloride adducts .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology : Store desiccated at –20°C in amber vials to prevent hydrolysis of the hydrazine group. Aqueous solutions should be prepared fresh due to susceptibility to oxidation; adding 0.1% ascorbic acid can extend stability to 24 hours at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Discrepancies often arise from reaction conditions (e.g., temperature, catalyst loading). For example, Prins cyclization efficiency varies with acid catalyst choice (BF3_3-Et2_2O vs. H2_2SO4_4) and silane reductants . Systematic optimization using Design of Experiments (DoE) can identify critical parameters. Cross-validate yields via independent replication and purity assessment using orthogonal techniques (e.g., NMR vs. LC-MS) .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR) in drug discovery?

  • Methodology :

  • Acylation : React with acyl chlorides (e.g., benzoyl chloride) in DCM/TEA to modify the hydrazine group.
  • Alkylation : Use alkyl halides (e.g., methyl iodide) under basic conditions (K2_2CO3_3/DMF) to introduce substituents on the pyran oxygen .
  • Metal-Catalyzed Coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., bromopyran intermediates) enable aryl/heteroaryl diversification . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers address challenges in quantifying this compound in biological matrices?

  • Methodology : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d4d_4-hydrazine analog). Use a HILIC column for polar metabolites, with a mobile phase of 5 mM ammonium formate (pH 3.0) in acetonitrile/water. Validate sensitivity (LOQ ≤10 ng/mL) and matrix effects (recovery ≥85%) per FDA guidelines .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

  • Methodology : The hydrazine group acts as a strong nucleophile. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SN2 reactions. Experimentally, kinetic studies under varying pH (4.0–8.0) and temperatures (25–60°C) reveal rate dependencies, with optimal reactivity at pH 6.5 due to partial protonation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
Reactant of Route 2
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.